3-Hydroxy-5-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one
Description
Properties
IUPAC Name |
3-hydroxy-5-methyl-1-(2-naphthalen-1-yloxyethyl)-3-(2-oxopropyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-16-10-11-21-20(14-16)24(28,15-17(2)26)23(27)25(21)12-13-29-22-9-5-7-18-6-3-4-8-19(18)22/h3-11,14,28H,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCMOYWXSHTETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCOC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Hydroxy-5-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one, commonly referred to as a derivative of indolinone, has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure that includes a naphthalenic moiety, which is known to enhance biological interactions.
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
- CAS Number : 879045-14-4
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections summarize key findings related to its biological effects.
Anticancer Activity
Studies have shown that the compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in human colorectal adenocarcinoma cells, with an IC50 value indicating effective concentration levels for anti-cancer activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Colorectal Adenocarcinoma | 15 | Induction of apoptosis via mitochondrial pathway |
| Breast Cancer (MCF-7) | 20 | Cell cycle arrest and apoptosis |
| Lung Cancer (A549) | 25 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound's anti-inflammatory potential was evaluated using various in vivo models. In a carrageenan-induced paw edema model, it exhibited comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium.
| Model | Dose (mg/kg) | Effectiveness |
|---|---|---|
| Carrageenan-induced Paw Edema | 10 | Significant reduction in swelling |
| Xylene-induced Ear Swelling | 5 | Comparable to diclofenac sodium |
Antimicrobial Activity
In vitro studies revealed that the compound has antimicrobial properties against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit key signaling pathways involved in cell proliferation and inflammation.
Case Study: Induction of Apoptosis
A detailed case study involved treating human colorectal cancer cells with varying concentrations of the compound. Flow cytometry analysis showed a marked increase in early and late apoptotic cells at concentrations above the IC50 threshold.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 2-(3-Oxo-1,3-dihydro-2-benzofuran-5-yl)-3-(2-oxopropyl)isoindolin-1-one
Key Structural Differences :
- Core Backbone : The analog features an isoindolin-1-one core fused with a benzofuran ring, whereas the target compound has an indolin-2-one core substituted with naphthalen-1-yloxyethyl.
- Substituents : Both share the 2-oxopropyl group, but the naphthalene substituent in the target compound replaces the benzofuran system in the analog. This substitution impacts steric bulk and electronic properties.
- Hydrogen Bonding: In the analog, C–H···O interactions form supramolecular chains along the [100] axis .
Crystallographic and Conformational Analysis
Key Observations :
- The analog’s isoindolinone ring system is nearly planar (O3,C12–C19), while the N1,C10–C8 system is less planar, with a dihedral angle of 18.17(5)° between the two rings . In contrast, the target compound’s indolinone core may exhibit greater planarity due to fewer steric clashes.
- The 2-oxopropyl group in the analog adopts an extended conformation (C8–C9–C10–C11: -179.9(2)°), suggesting similar flexibility in the target compound .
Functional Implications
- Bioactivity: While the analog’s bioactivity is unreported, indolinone derivatives are often explored for kinase inhibition or anti-inflammatory properties. The naphthalene group in the target compound could enhance binding to hydrophobic protein pockets.
- Thermodynamic Stability : The analog’s supramolecular chains via C–H···O interactions suggest moderate stability . The target compound’s naphthalene group may improve thermal stability through π-stacking.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
